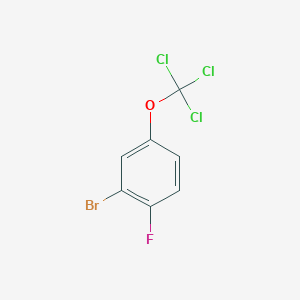

![molecular formula C7H13NO B1404644 外消旋-8-氮杂双环[3.2.1]辛烷-2-醇 CAS No. 143343-43-5](/img/structure/B1404644.png)

外消旋-8-氮杂双环[3.2.1]辛烷-2-醇

描述

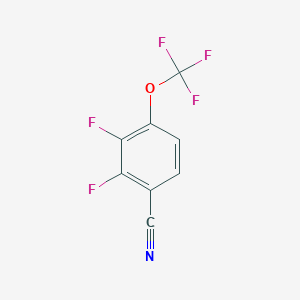

The exo-8-Azabicyclo[3.2.1]octan-2-ol molecule is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The exo-8-Azabicyclo[3.2.1]octan-2-ol molecule consists of 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom - a total of 22 atoms .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

The density of exo-8-Azabicyclo[3.2.1]octan-2-ol is approximately 1.1 g/cm³ . Its boiling point is around 229.6°C at 760 mmHg . The molecule has a molar refractivity of 35.3 cm³ . It has 2 H bond acceptors and 2 H bond donors .科学研究应用

合成和立体化学

- 使用外消旋和内消旋降冰片烯氨基酸作为手性构件合成新的受限 6-氨基-3-氮杂双环[3.2.1]辛烷-6-羧酸,突出了获得具有立体化学限制的光学纯氨基酸的方法,这与α,γ-和α,δ-二氨基酸的开发相关 (Caputo 等人,2006)。

- 一项关于碘内酰胺化的研究产生了 8-外消旋-碘代-2-氮杂双环[3.3.0]辛烷-3-酮,展示了有机合成中涉及酰化、环化和立体选择性反应的应用 (Knapp 和 Gibson,2003)。

反应性和化学性质

- 对包括外消旋-8-氮杂双环[3.2.1]辛烷-2-醇在内的外消旋和内消旋-6-羟基和 6,7-环氧托烷的研究显示反应性存在显着差异,这对于合成莨菪碱和伪莨菪碱很有用 (Justice 和 Malpass,1995)。

- 通过手性 3-氧化吡啶鎓甜菜碱的不对称 1,3-偶极环加成制备 8-氮杂双环[3.2.1]辛-3-烯-2-酮,表现出优异的非对映面选择性,这与不对称合成有关 (Curtis 等人,2006)。

催化和化学反应

- 一项研究发现,8-氮杂双环[3.2.1]辛烷-8-醇是使用分子氧和铜助催化剂将仲醇氧化为酮的潜在催化剂,表明其在催化和有机反应中的作用 (Toda 等人,2023)。

- 苯甲酰胺类神经阻滞剂及其类似物的晶体和分子结构分析,包括内消旋和外消旋-8-氮杂双环[3.2.1]辛烷-2-醇,提供了对这些化合物活性结构基础的见解 (Collin 等人,1986)。

结构研究

- 对异构 8-苄基-2-[(4-溴苯基)(羟基)甲基]-8-氮杂双环[3.2.1]辛烷-3-酮的相对构型、绝对构型和结构的研究提供了对这些化合物的分子结构和相互作用的见解 (Brzezinski 等人,2013)。

属性

IUPAC Name |

(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYUQKRGAQMSJV-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CC[C@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-8-Azabicyclo[3.2.1]octan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)

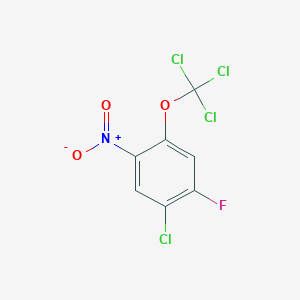

![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)

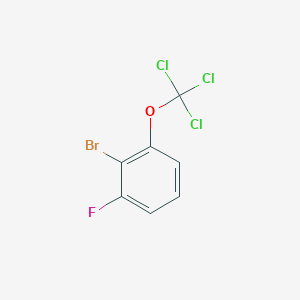

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

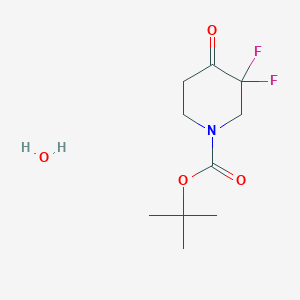

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)